molecular formula C15H16N2O4 B2909410 Diethyl 4-aminoquinoline-3,6-dicarboxylate CAS No. 955328-19-5

Diethyl 4-aminoquinoline-3,6-dicarboxylate

Cat. No.: B2909410
CAS No.: 955328-19-5
M. Wt: 288.303
InChI Key: OPSDJTRVRBVVNM-UHFFFAOYSA-N
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Description

Diethyl 4-aminoquinoline-3,6-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-aminoquinoline-3,6-dicarboxylate typically involves the reaction of 4-aminoquinoline with diethyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-aminoquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of substituted quinoline compounds with varying functional groups.

Scientific Research Applications

Diethyl 4-aminoquinoline-3,6-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. It serves as a precursor in the development of new chemical entities with potential biological activities.

    Biology: In biological research, the compound is studied for its interactions with various biomolecules and its potential as a probe for investigating biological pathways.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, such as antimalarial, anticancer, and antimicrobial agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 4-aminoquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. In the context of its potential antimalarial activity, the compound is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This disrupts the parasite’s membrane function and ultimately results in its death. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Diethyl 4-aminoquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure. Chloroquine has been widely used for the treatment of malaria but has faced issues with resistance.

    Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure. It is effective against chloroquine-resistant strains but has associated toxicity concerns.

    Piperaquine: A long-acting antimalarial drug with a bisquinoline structure. It is used in combination therapies for the treatment of malaria.

The uniqueness of this compound lies in its specific structural features and potential applications beyond antimalarial activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific research fields make it a valuable compound for further exploration.

Biological Activity

Diethyl 4-aminoquinoline-3,6-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antimalarial treatments. This article explores the biological activity of this compound, focusing on its synthesis, efficacy against malaria, and other relevant biological effects.

Overview of 4-Aminoquinoline Derivatives

4-Aminoquinolines have been extensively studied for their antimalarial properties. Compounds in this class, including this compound, are designed to overcome the limitations associated with existing antimalarial drugs like chloroquine (CQ) and amodiaquine (AQ), particularly regarding drug resistance and toxicity.

Synthesis and Structure

This compound can be synthesized through various chemical pathways that typically involve the introduction of amino and carboxyl functional groups into the quinoline structure. The presence of diethyl groups enhances the solubility and bioavailability of the compound.

Antimalarial Efficacy

Recent studies have demonstrated that this compound exhibits potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

  • In Vitro Studies : The compound has shown low nanomolar IC50 values in vitro, indicating strong efficacy. For instance, a study reported that certain derivatives displayed higher potency than CQ against resistant strains like K1 and Dd2 .
  • Selectivity Index : The selectivity index (SI) for this compound has been reported to be significantly high, suggesting low cytotoxicity towards mammalian cells while effectively targeting malaria parasites .

The mechanism by which this compound exerts its antimalarial effects is believed to involve inhibition of heme polymerization within the parasite. This action leads to the accumulation of toxic heme species in the food vacuole of the parasite, similar to other known antimalarials such as CQ .

Case Studies

  • Case Study on Efficacy Against Resistant Strains : In a comparative study involving various 4-aminoquinoline derivatives, this compound was found to be approximately 21 times more potent than CQ against K1 parasites under specific conditions .
  • In Vivo Studies : Animal models have shown that compounds derived from this class can lead to complete cures in infected mice when administered at effective dosages (e.g., 15 mg/kg) .

Comparative Analysis with Other Antimalarials

CompoundIC50 (nM)Selectivity IndexResistance Index
This compound<10>800Low
Chloroquine~50<10High
Amodiaquine~30>100Moderate

This table illustrates the superior biological activity and safety profile of this compound compared to traditional antimalarials.

Properties

IUPAC Name

diethyl 4-aminoquinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSDJTRVRBVVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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